Sodium propionate-13C3
Overview
Description
Sodium propionate-13C3, also known as Propionic acid-13C3 sodium salt, is a compound with the linear formula 13CH313CH213CO2Na . It has a molecular weight of 99.04 . It is suitable for mass spectrometry (MS) .
Synthesis Analysis
Sodium propionate-13C3 is prepared by neutralizing propionic acid with sodium hydroxide . In a study, sodium propionate was extracted from tobacco with hydrochloric acid, where it was converted to propionic acid, and partitioned into tert-butyl methyl ether (MTBE) with excess sodium chloride .Molecular Structure Analysis
The molecular structure of Sodium propionate-13C3 is represented by the linear formula 13CH313CH213CO2Na . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Sodium propionate-13C3 is suitable for mass spectrometry (MS) . It is produced by the reaction of propionic acid and sodium carbonate or sodium hydroxide .Physical And Chemical Properties Analysis
Sodium propionate-13C3 is a solid substance suitable for mass spectrometry (MS). It has a melting point of 285-286 °C (lit.) .Scientific Research Applications
Mass Spectrometry
Sodium propionate-13C3 is suitable for use in mass spectrometry (MS) . Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. The results are typically presented as a mass spectrum, a plot of intensity as a function of the mass-to-charge ratio. Sodium propionate-13C3 can be used as a standard or tracer in these experiments.
Metabolomics Research
In metabolomics research , Sodium propionate-13C3 can be used as a tracer to study the metabolic pathways of propionate in organisms . By tracking the carbon-13 isotope, researchers can determine how propionate is metabolized and what compounds it is converted into.
Hyperpolarization Studies
Sodium propionate-13C3 can be used in hyperpolarization studies . Hyperpolarization is a method used in magnetic resonance imaging (MRI) to increase signal strength. It involves aligning a majority of the spins in the same direction, which is different from their thermal equilibrium distribution. The carbon-13 in Sodium propionate-13C3 can be hyperpolarized to enhance the MRI signal.
MRI/MRS Applications
Sodium propionate-13C3 can be used in MRI/MRS applications . Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS) are non-invasive techniques used to obtain detailed images and molecular information of tissues. The carbon-13 isotope in Sodium propionate-13C3 can provide enhanced signals for these applications.
MS/MS Standards
Sodium propionate-13C3 can be used as a standard in MS/MS experiments . MS/MS, or tandem mass spectrometry, is a method used to analyze the composition of chemical samples. Sodium propionate-13C3 can be used as a reference compound in these experiments to calibrate the instrument and to verify the accuracy of the results.
Mechanism of Action
Target of Action
Sodium propionate-13C3, also known as propionic acid-13C3 sodium salt, is a variant of sodium propionate where the carbon atoms are replaced with the stable isotope Carbon-13 . The primary targets of sodium propionate are various types of mold and some bacteria, where it acts as an antimicrobial agent .
Mode of Action
It is known that propionates, in general, can disrupt the ph balance within the microbial cell, inhibiting growth and eventually leading to cell death .
Biochemical Pathways
Sodium propionate-13C3 is involved in several biochemical pathways. It is a product of the fermentation of dietary fibers in the gut microbiome, and it can be metabolized into glucose in the liver . It is also involved in the amino acids and short-chain fatty acid metabolism pathways .
Pharmacokinetics
It is known that propionates are rapidly absorbed, metabolized, and excreted by the body . The use of the 13C isotope allows for the tracking of the compound through various metabolic pathways using mass spectrometry .
Result of Action
The primary result of Sodium propionate-13C3’s action is the inhibition of mold and bacterial growth, making it an effective food preservative . In the context of the gut microbiome, it can contribute to overall health by promoting the growth of beneficial bacteria and inhibiting the growth of harmful ones .
Action Environment
The efficacy and stability of Sodium propionate-13C3 can be influenced by various environmental factors. For instance, its antimicrobial activity is pH-dependent, being more effective in more acidic environments . Additionally, it should be stored at room temperature away from light and moisture to maintain its stability .
Safety and Hazards
Sodium propionate-13C3 can cause serious eye irritation . Contact with skin may cause irritation . Ingestion of large amounts may cause nausea and vomiting . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and do not get in eyes, on skin, or on clothing .
Future Directions
Sodium propionate-13C3 has potential applications in the medical field due to its anti-inflammatory and antioxidant properties . It has been shown to have a potent antiproliferative effect on various tumor cell types . Therefore, strategies aimed at targeting sodium propionate could be a promising approach in inducing apoptosis and autophagy pathways for GBM treatment through interaction with type γ of the PPAR receptor .
properties
IUPAC Name |
sodium;(1,2,3-13C3)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1+1,2+1,3+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKPEJDQGNYQSM-HCULJTSZSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13C](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583976 | |
Record name | Sodium (~13~C_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.039 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium propionate-13C3 | |
CAS RN |
152571-51-2 | |
Record name | Sodium (~13~C_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium propionate-13C3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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